molecular formula C16H26O B12714312 Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- CAS No. 70801-04-6

Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)-

Cat. No.: B12714312
CAS No.: 70801-04-6
M. Wt: 234.38 g/mol
InChI Key: WZIZCKUUGNOQRC-SORSDCOTSA-N
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Description

Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(720)undec-4-enyl)- is a complex organic compound with a unique bicyclic structure It is characterized by its bicyclo[720]undec-4-ene core, which is substituted with trimethyl and methylene groups

Preparation Methods

The synthesis of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- can be compared with other similar compounds, such as:

The uniqueness of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- lies in its specific combination of bicyclic structure and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

70801-04-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethyl-3-bicyclo[7.2.0]undec-4-enyl]ethanone

InChI

InChI=1S/C16H26O/c1-10-6-5-7-11(2)15-8-12(3)16(15)9-14(10)13(4)17/h6,11-12,14-16H,5,7-9H2,1-4H3/b10-6+/t11-,12-,14+,15+,16-/m1/s1

InChI Key

WZIZCKUUGNOQRC-SORSDCOTSA-N

Isomeric SMILES

C[C@@H]1CC/C=C(/[C@H](C[C@H]2[C@H]1C[C@H]2C)C(=O)C)\C

Canonical SMILES

CC1CCC=C(C(CC2C1CC2C)C(=O)C)C

Origin of Product

United States

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